Deoxygerfelin

説明

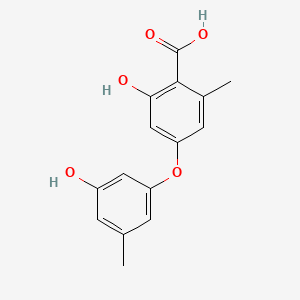

2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid has been reported in Aspergillus fumigatus with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-8-3-10(16)6-11(4-8)20-12-5-9(2)14(15(18)19)13(17)7-12/h3-7,16-17H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEIMBOWRAUNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC(=C(C(=C2)C)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635881 | |

| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36149-01-6 | |

| Record name | 4-Carboxydiorcinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36149-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Purification of Gerfelin: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound "Deoxygerfelin" remains elusive in publicly available scientific literature, this guide focuses on the synthesis and purification of the closely related and well-documented natural product, Gerfelin. Isolated from the fungus Beauveria felina, Gerfelin has garnered interest for its inhibitory activity against human geranylgeranyl diphosphate (GGPP) synthase. This enzyme is a key player in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids, molecules vital for various cellular functions. Inhibition of GGPP synthase is a promising strategy for the development of therapeutics for diseases such as cancer and bone disorders.

This technical guide provides a comprehensive overview of the total synthesis of Gerfelin, detailing experimental protocols and summarizing key quantitative data. It also outlines the established methods for its purification and touches upon the biological context of its mechanism of action.

Chemical Synthesis of Gerfelin

The total synthesis of Gerfelin has been successfully achieved and reported, offering a reliable route to access this natural product for further research and development. The synthesis is convergent, involving the preparation of two key aromatic fragments followed by a palladium-catalyzed diaryl ether formation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of Gerfelin (1) points to a diaryl ether linkage that can be formed via a palladium-catalyzed Ullmann-type coupling. This strategy involves the synthesis of two suitably functionalized aromatic precursors.

Experimental Protocols

The following protocols are based on the synthetic routes described in the scientific literature.

Synthesis of Key Intermediates

Two primary synthetic routes have been reported, starting from either 2,4-dihydroxy-6-methylbenzoic acid or 3,4,5-trihydroxytoluene.[1][2]

Route 1: Starting from 2,4-dihydroxy-6-methylbenzoic acid

-

Step 1: Protection of the carboxylic acid. The synthesis commences with the protection of the carboxylic acid of 2,4-dihydroxy-6-methylbenzoic acid, typically as a methyl ester, to prevent interference in subsequent reactions.

-

Step 2: Introduction of a triflate group. One of the hydroxyl groups is converted to a triflate, a good leaving group for the subsequent palladium-catalyzed coupling reaction.

-

Step 3: Protection of the remaining hydroxyl group. The other hydroxyl group is protected, for example, as a methoxymethyl (MOM) ether.

-

Step 4: Final preparation of the first coupling partner. This multi-step process yields a fully functionalized aromatic ring ready for the diaryl ether formation.

Route 2: Starting from 3,4,5-trihydroxytoluene

-

Step 1: Selective protection of hydroxyl groups. This route involves the selective protection of the hydroxyl groups of 3,4,5-trihydroxytoluene to allow for regioselective functionalization.

-

Step 2: Preparation for coupling. The selectively protected intermediate is then further modified to prepare it for the palladium-catalyzed coupling.

Palladium-Catalyzed Diaryl Ether Formation

The key step in the synthesis of Gerfelin is the formation of the diaryl ether bond. This is typically achieved through a palladium-catalyzed coupling reaction between the two synthesized aromatic fragments. An effective ligand, such as 2-(di-tert-butylphosphino)biphenyl, is crucial for the success of this reaction.[1][3]

-

Reaction Conditions: The coupling reaction is generally performed in an inert solvent, such as toluene or DMF, in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base (e.g., Cs2CO3 or K2CO3). The reaction mixture is heated to ensure efficient coupling.

Final Deprotection Steps

Following the successful formation of the diaryl ether core, the protecting groups on the hydroxyl and carboxylic acid functionalities are removed to yield Gerfelin.

Quantitative Data Summary

The efficiency of the synthesis can be evaluated by the yields of the key steps. The following table summarizes representative yields for the synthesis of Gerfelin.

| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |

| Diaryl Ether Formation | Aromatic Precursor A + Aromatic Precursor B | Protected Gerfelin | Not specified in abstracts | [Islam et al., 2006] |

| Overall Synthesis | 2,4-dihydroxy-6-methylbenzoic acid | Gerfelin | Not specified in abstracts | [Islam et al., 2006] |

| Overall Synthesis | 3,4,5-trihydroxytoluene | Gerfelin | Not specified in abstracts | [Islam et al., 2006] |

Note: Specific step-by-step yields are often detailed within the full experimental sections of the cited papers and may vary based on specific reagents and conditions used.

Purification Methods

The purification of Gerfelin, both from natural sources and after chemical synthesis, is critical to obtain a highly pure compound for biological assays and further studies. The primary methods employed are column chromatography and high-performance liquid chromatography (HPLC).[4]

Experimental Protocols

Column Chromatography

-

Stationary Phase: Silica gel is the most commonly used stationary phase for the initial purification of Gerfelin.[4]

-

Mobile Phase: A gradient of organic solvents, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, is typically used to elute the compound from the column. The polarity of the solvent system is gradually increased to separate Gerfelin from less polar and more polar impurities.

-

Monitoring: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase column (e.g., C18) is generally used for the final purification of Gerfelin.

-

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape, is employed.

-

Detection: The elution of Gerfelin is monitored using a UV detector, typically at a wavelength where the compound exhibits strong absorbance.

Purity Assessment

The purity of the final product is assessed using analytical HPLC and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Technique | Purpose |

| Analytical HPLC | To determine the purity of the final compound (e.g., >95%). |

| ¹H and ¹³C NMR | To confirm the chemical structure of Gerfelin. |

| Mass Spectrometry | To confirm the molecular weight of Gerfelin. |

Biological Activity and Signaling Pathway

Gerfelin is a known inhibitor of human geranylgeranyl diphosphate (GGPP) synthase.[1][4] This enzyme catalyzes the synthesis of GGPP, a precursor for the geranylgeranylation of small GTP-binding proteins such as Rho, Rac, and Cdc42. These proteins are essential components of intracellular signaling pathways that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

By inhibiting GGPP synthase, Gerfelin disrupts the proper functioning of these signaling proteins, leading to its observed biological effects.

Signaling Pathway Diagram

The following diagram illustrates the position of GGPP synthase in the mevalonate pathway and its role in protein geranylgeranylation.

References

- 1. Synthesis of gerfelin and related analogous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. Gerfelin, a novel inhibitor of geranylgeranyl diphosphate synthase from Beauveria felina QN22047. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Deoxypodophyllotoxin on Cancer Cell Lines

Disclaimer: Initial searches for "Deoxygerfelin" did not yield specific results on its biological activity in cancer cell lines, suggesting it may be a rare compound or a potential misspelling. However, extensive research is available on Deoxypodophyllotoxin (DPT) , a natural flavolignan with significant anti-cancer properties. This guide will focus on the biological activity of Deoxypodophyllotoxin, a compound with a similar nomenclature, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Deoxypodophyllotoxin, an analog of podophyllotoxin, has demonstrated a broad range of biological effects, including anti-inflammatory, anti-viral, and potent anti-cancer properties.[1] This document synthesizes the current understanding of DPT's activity against various cancer cell lines, detailing its mechanism of action, providing quantitative data on its efficacy, outlining key experimental protocols, and visualizing the signaling pathways it modulates.

Quantitative Data: Cytotoxicity of Deoxypodophyllotoxin

Deoxypodophyllotoxin has shown significant cytotoxic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies.

Table 1: IC50 Values of Deoxypodophyllotoxin in Human Cancer Cell Lines

| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |

| Cholangiocarcinoma | QBC939 | 24 | 1.186 | [1] |

| 48 | 0.779 | [1] | ||

| 72 | 0.460 | [1] | ||

| Cholangiocarcinoma | RBE | 24 | 1.138 | [1] |

| 48 | 0.726 | [1] | ||

| 72 | 0.405 | [1] | ||

| Colorectal Cancer | DLD1 | Not Specified | 0.0279 | [2] |

| Caco2 | Not Specified | 0.0381 | [2] | |

| HT29 | Not Specified | 0.0561 | [2] | |

| Breast Cancer | MCF-7/S (Sensitive) | Not Specified | 0.0038 | [3] |

| MCF-7/A (Resistant) | Not Specified | 0.0021 | [3] | |

| Glioblastoma | U-87 MG | Not Specified | 0.012 | [4] |

| SF126 | Not Specified | 0.015 | [4] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Deoxypodophyllotoxin exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly at the G2/M phase.

2.1. Apoptosis Induction

DPT treatment leads to characteristic morphological changes associated with apoptosis.[1] The apoptotic process is mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key molecular events include:

-

Upregulation of pro-apoptotic proteins: An increase in the Bax/Bcl-2 ratio.[1]

-

Activation of caspases: Activation of caspase-3, -7, -8, and -9.[1][5]

-

DNA Fragmentation: Internucleosomal DNA fragmentation is a hallmark of apoptosis induced by DPT.[5]

2.2. G2/M Cell Cycle Arrest

DPT has been consistently shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines, including cholangiocarcinoma, HeLa, and gastric cancer cells.[1][5][6] This arrest is associated with the dysregulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclin B1 and CDK1: DPT treatment significantly decreases the expression of Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[1]

-

Inhibition of Tubulin Polymerization: As a microtubule destabilizer, DPT inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle, thereby halting cells in the M phase.[5][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of Deoxypodophyllotoxin.

3.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Deoxypodophyllotoxin and a vehicle control.

-

MTT Addition: After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

3.2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Treatment: Treat cells with Deoxypodophyllotoxin for the desired time to induce apoptosis.

-

Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.[10]

-

Washing: Wash the cells once with cold 1X PBS.[10]

-

Resuspension: Resuspend the cells in 1X Binding Buffer.[10]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

-

3.3. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.

-

Protocol:

-

Cell Treatment and Collection: Treat cells with Deoxypodophyllotoxin and harvest them.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.[13]

-

Washing: Wash the cells twice with PBS.[13]

-

RNase Treatment: Resuspend the cell pellet in a nucleic acid staining solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.[13]

-

PI Staining: Add Propidium Iodide to the cell suspension.

-

Incubation: Incubate for 30 minutes at room temperature.[13]

-

Analysis: Analyze the cells by flow cytometry.

-

Signaling Pathways Modulated by Deoxypodophyllotoxin

Deoxypodophyllotoxin influences several critical signaling pathways to exert its anti-cancer effects.

4.1. Apoptotic Signaling Pathway

DPT induces apoptosis through both intrinsic and extrinsic pathways, leading to the activation of a cascade of caspases.

Caption: DPT-induced apoptotic signaling cascade.

4.2. G2/M Cell Cycle Arrest Pathway

DPT's ability to destabilize microtubules and downregulate key cell cycle proteins leads to arrest at the G2/M checkpoint.

Caption: Mechanism of DPT-induced G2/M cell cycle arrest.

4.3. PI3K/AKT and MAPK Signaling Pathways

In oral squamous cell carcinoma cells, DPT has been shown to induce ROS-mediated apoptosis by suppressing the PI3K/AKT pathway and activating the p38 MAPK pathway.[14][15]

Caption: DPT modulation of PI3K/AKT and p38 MAPK pathways.

4.4. EGFR and MET Signaling in Drug-Resistant NSCLC

In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, DPT can overcome resistance by inhibiting both EGFR and MET signaling pathways.[16]

Caption: DPT inhibition of EGFR and MET signaling pathways.

References

- 1. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Promising Microtubule Inhibitor Deoxypodophyllotoxin Exhibits Better Efficacy to Multidrug-Resistant Breast Cancer than Paclitaxel via Avoiding Efflux Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Deoxypodophyllotoxin exerts both anti-angiogenic and vascular disrupting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. kumc.edu [kumc.edu]

- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 14. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Deoxygerfelin: A Technical Guide to its Potential as a GGPP Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of deoxygerfelin (often referred to as Gerfelin in scientific literature) as a potential inhibitor of Geranylgeranyl Pyrophosphate (GGPP) synthase. GGPP synthase is a critical enzyme in the mevalonate pathway, responsible for synthesizing GGPP, a vital precursor for the post-translational modification of small GTPases and other essential cellular processes. Inhibition of this enzyme presents a promising therapeutic strategy for various diseases, including cancer. This document details the mechanism of action of GGPP synthase inhibition, provides comprehensive experimental protocols for evaluating this compound's efficacy, and presents a framework for the quantitative analysis of its effects.

Introduction to GGPP Synthase and its Role in Cellular Signaling

Geranylgeranyl pyrophosphate (GGPP) synthase catalyzes the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) to form GGPP.[1] This 20-carbon isoprenoid is essential for the geranylgeranylation of a multitude of proteins, most notably small GTPases from the Ras superfamily, such as Rho, Rac, and Rab.[2] This post-translational modification is crucial for the proper membrane localization and function of these proteins, which are key regulators of intracellular signaling pathways governing cell proliferation, differentiation, apoptosis, and cytoskeletal organization.[2][3]

Dysregulation of GGPP synthase activity and the subsequent aberrant geranylgeranylation of proteins have been implicated in the pathophysiology of numerous diseases, making GGPP synthase a compelling target for therapeutic intervention.[2]

This compound: A Natural Product Inhibitor of GGPP Synthase

This compound, a natural product, has been identified as an inhibitor of GGPP synthase. Its ability to disrupt the production of GGPP positions it as a valuable tool for studying the consequences of GGPP depletion and as a potential lead compound for drug development.

Quantitative Data on this compound's Inhibitory Activity

Currently, the publicly available quantitative data on this compound is limited. The following table summarizes the known inhibitory concentration. Researchers are encouraged to use the protocols outlined in this guide to expand upon this data.

| Compound | Target | Assay Type | IC50 |

| Gerfelin | GGPP Synthase | In vitro enzyme activity | 3.5 µg/mL |

Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency. The provided value for Gerfelin serves as a benchmark for further investigation. The IC50 of a compound can vary between different cell lines due to factors such as cell-specific metabolism and membrane permeability.[4][5]

Signaling Pathways and Experimental Workflows

GGPP Synthase Signaling Pathway

The inhibition of GGPP synthase by this compound disrupts the synthesis of GGPP, leading to a cascade of downstream effects. The primary consequence is the inhibition of protein geranylgeranylation, which in turn affects multiple signaling pathways.

Caption: GGPP Synthase Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Evaluating this compound

A systematic workflow is essential for the comprehensive evaluation of this compound as a GGPP synthase inhibitor.

Caption: A logical workflow for the in vitro and cell-based evaluation of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the efficacy of this compound.

In Vitro GGPP Synthase Activity Assay (Spectrophotometric Method)

This assay measures the activity of GGPP synthase by quantifying the release of pyrophosphate (PPi), a product of the enzymatic reaction.[6][7][8]

Materials:

-

Purified recombinant GGPP synthase

-

Farnesyl pyrophosphate (FPP)

-

Isopentenyl pyrophosphate (IPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

PPi quantification kit (e.g., a commercially available enzyme-coupled spectrophotometric assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP, and IPP in a 96-well plate.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Initiate the reaction by adding purified GGPP synthase to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction according to the PPi quantification kit instructions.

-

Add the reagents from the PPi quantification kit to measure the amount of PPi produced.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for Unprenylated Proteins

This protocol allows for the detection of unprenylated small GTPases, which accumulate in the cytosol upon inhibition of GGPP synthase. The increase in the unprenylated form of proteins like Rap1A serves as a direct indicator of target engagement by the inhibitor.

Materials:

-

Cell lysates from cells treated with this compound

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against an unprenylated form of a geranylgeranylated protein (e.g., unprenylated Rap1A)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells treated with this compound and determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9][10][11][12][13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9][10][11][12][13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][10][11][12][13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the unprenylated protein and the loading control antibody overnight at 4°C.[9][10][11][12][13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10][11][12][13]

-

Detection: Wash the membrane and apply the chemiluminescent substrate.[12]

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Quantification: Quantify the band intensities for the unprenylated protein and the loading control. Normalize the unprenylated protein signal to the loading control to determine the relative increase in the unprenylated form.

Conclusion

This compound presents a promising scaffold for the development of novel GGPP synthase inhibitors. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to thoroughly investigate its mechanism of action and therapeutic potential. Further studies to expand the quantitative data on this compound's activity in various cellular contexts are crucial for advancing its development as a potential therapeutic agent. The induction of apoptosis through the inhibition of protein geranylgeranylation, involving caspase activation and ERK phosphorylation, highlights a key pathway for its anti-cancer effects.[14]

References

- 1. Geranylgeranyl pyrophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 2. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. researchgate.net [researchgate.net]

- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases | Springer Nature Experiments [experiments.springernature.com]

- 9. origene.com [origene.com]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. bio-rad.com [bio-rad.com]

- 12. m.youtube.com [m.youtube.com]

- 13. img.abclonal.com [img.abclonal.com]

- 14. Geranylgeranyl diphosphate synthase inhibition induces apoptosis that is dependent upon GGPP depletion, ERK phosphorylation and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into Deoxygerfelin: A Technical Guide to its Synthesis and Biological Profile

A Note on Nomenclature: Initial investigations into "Deoxygerfelin" suggest a likely reference to (-)-9-deoxy-englerin A , an analog of the well-documented natural product englerin A. This guide will proceed under this assumption, focusing on the discovery, synthesis, and biological evaluation of (-)-9-deoxy-englerin A.

Introduction

(-)-9-deoxy-englerin A is a synthetic analog of englerin A, a guaiane sesquiterpene first isolated from the bark of the East African plant Phyllanthus engleri. Englerin A has garnered significant attention in the scientific community for its potent and selective cytotoxic activity against renal cancer cell lines. The synthesis of analogs such as (-)-9-deoxy-englerin A is crucial for structure-activity relationship (SAR) studies, aiming to understand the pharmacophore of englerin A and to potentially develop derivatives with improved therapeutic indices. This document provides a comprehensive overview of the synthesis, biological activity, and proposed mechanism of action of (-)-9-deoxy-englerin A, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

Unlike its parent compound, englerin A, which is a natural product, (-)-9-deoxy-englerin A is a product of chemical synthesis. Its conception is rooted in the desire to probe the importance of the C-9 hydroxyl group in the biological activity of englerin A. The total synthesis of (-)-9-deoxy-englerin A was first reported by Ushakov et al. in 2011. This synthetic achievement not only provided access to this specific analog but also contributed to the broader understanding of the chemical architecture of the englerin family of molecules.

Quantitative Biological Data

The biological activity of (-)-9-deoxy-englerin A has been evaluated against various cancer cell lines. The data indicates a significant reduction in cytotoxicity compared to englerin A, highlighting the critical role of the C-9 hydroxyl group. The half-maximal inhibitory concentrations (IC50) are in the micromolar range, whereas englerin A is active at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (µM) of (-)-9-deoxy-englerin A |

| L-929 | Murine Fibrosarcoma | 3.5 |

| KB-3-1 | Human Cervical Carcinoma | 6.4 |

| A-498 | Human Kidney Carcinoma | 7.9 |

| NCI-H460 | Human Lung Carcinoma | 8.8 |

| SK-OV-3 | Human Ovarian Carcinoma | >10 |

| PC-3 | Human Prostate Carcinoma | >10 |

| HT-29 | Human Colon Carcinoma | >10 |

| BXPC-3 | Human Pancreatic Carcinoma | >10 |

Experimental Protocols

Total Synthesis of (-)-9-deoxy-englerin A

The total synthesis of (-)-9-deoxy-englerin A is a multi-step process that involves the construction of the characteristic 5-7-5 fused ring system of the guaiane sesquiterpenes. The following is a detailed protocol based on the work of Ushakov et al. (2011).

Experimental Workflow for the Total Synthesis of (-)-9-deoxy-englerin A

Detailed Protocol:

-

Oxidation and Vinylation of (-)-Isopulegol: (-)-Isopulegol is oxidized using Dess-Martin periodinane to yield the corresponding ketone. Subsequent treatment with vinylmagnesium bromide affords the vinyl alcohol.

-

Anionic Oxy-Cope Rearrangement: The vinyl alcohol undergoes an anionic oxy-Cope rearrangement upon treatment with potassium hydride to form a ten-membered ring intermediate.

-

Epoxidation: The double bond in the ten-membered ring is epoxidized using meta-chloroperoxybenzoic acid (m-CPBA).

-

Transannular Epoxide Opening: Treatment with lithium diisopropylamide (LDA) promotes a transannular epoxide opening, leading to the formation of the 5,7-fused ring system.

-

Aldol Condensation: An aldol condensation with acetone is carried out using lithium hexamethyldisilazide (LHMDS) as a base to introduce a side chain.

-

Dehydration: The resulting alcohol is dehydrated using the Burgess reagent to form an exocyclic double bond.

-

Mercury(II)-mediated Cyclization: An intramolecular etherification is achieved through a mercury(II) trifluoroacetate-mediated cyclization.

-

Demercuration: The organomercury intermediate is reduced with sodium borohydride.

-

Esterification: The final step is the esterification of the free hydroxyl group with cinnamic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to yield (-)-9-deoxy-englerin A.

Cytotoxicity Assay

The cytotoxic activity of (-)-9-deoxy-englerin A is typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for MTT Cytotoxicity Assay

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of (-)-9-deoxy-englerin A. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The mechanism of action of the parent compound, englerin A, has been a subject of intensive research. Studies have shown that englerin A is a potent and selective agonist of the transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5.[1] Activation of these channels leads to an influx of Ca2+ and Na+ ions, which in turn induces cell death.

Proposed Signaling Pathway for Englerin A

Given that (-)-9-deoxy-englerin A is structurally very similar to englerin A, it is plausible that it interacts with the same molecular targets. However, the significantly reduced potency of (-)-9-deoxy-englerin A strongly suggests that the C-9 hydroxyl group is a key feature for high-affinity binding to and/or activation of TRPC4/5 channels. The absence of this hydroxyl group likely diminishes the compound's ability to effectively engage the channels, leading to a much weaker biological response. Further research is required to definitively confirm whether (-)-9-deoxy-englerin A acts through the same TRPC-mediated pathway or if it possesses a different, albeit less potent, mechanism of action.

Conclusion

(-)-9-deoxy-englerin A serves as an important tool in the study of the englerin family of natural products. Its total synthesis has been successfully achieved, providing material for biological evaluation. The available data clearly demonstrates that the C-9 hydroxyl group is critical for the potent and selective anti-cancer activity observed with englerin A. While (-)-9-deoxy-englerin A itself is unlikely to be a clinical candidate due to its reduced potency, the insights gained from its study are invaluable for the design and synthesis of future englerin analogs with potentially superior therapeutic properties. Further investigation into the precise molecular interactions of (-)-9-deoxy-englerin A with its putative targets will continue to refine our understanding of this fascinating class of compounds.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Gerfelin and its Analogs

Introduction

Gerfelin and its derivatives have garnered significant interest within the scientific community as potent inhibitors of crucial biological targets, demonstrating potential applications in drug development. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of gerfelin and its analogs, with a particular focus on their inhibitory activities against enzymes such as human geranylgeranyl diphosphate (GGPP) synthase and glyoxalase 1 (GLO1). Understanding the intricate relationship between the chemical structure of these compounds and their biological efficacy is paramount for the rational design of more potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of medicinal chemistry, pharmacology, and oncology.

Core Structure of Gerfelin

Gerfelin is a natural product isolated from Beauveria felina. Its core structure is a diaryl ether, which serves as a scaffold for various chemical modifications aimed at enhancing its biological activity and selectivity.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from SAR studies on gerfelin and its analogs. These studies have primarily focused on modifications at different positions of the diaryl ether core and their impact on inhibitory activity.

Table 1: Inhibitory Activity of Gerfelin and its Analogs against Human GGPP Synthase

| Compound | R1 | R2 | R3 | R4 | IC50 (µM)[1] |

| Gerfelin (1) | COOH | OH | CH3 | OH | 1.8 |

| Analog 2 | H | OH | CH3 | OH | >100 |

| Analog 3 | COOH | H | CH3 | OH | 11 |

| Analog 4 | COOH | OH | H | OH | 3.6 |

| Analog 5 | COOH | OH | CH3 | H | 15 |

Table 2: GLO1-Inhibitory Activity of Methyl Gerfelin and its Derivatives

| Compound | Modification | IC50 (µM)[2][3] |

| Gerfelin (1) | - | 0.83 ± 0.05 |

| Methyl gerfelin (2) | Methyl ester at R1 | 0.78 ± 0.17 |

| TMG1 | NH2-TEG linker at C6-methyl | 0.78 ± 0.17 |

| TMG2 | NH2-TEG linker at C5'-methyl | 2.5 ± 0.2 |

| TMG3 | NH2-TEG linker at C2'-hydroxyl | 1.9 ± 0.1 |

| Decarboxylated analog | H at R1 | >50 |

| A ring derivative (37) | Modified A ring | Low activity |

| A ring derivative (39) | Modified A ring | Low activity |

TMG: TEGylated Methyl Gerfelin

Experimental Protocols

A detailed understanding of the methodologies employed in the synthesis and biological evaluation of these compounds is crucial for reproducing and building upon existing research.

Synthesis of Gerfelin and its Analogs

The synthesis of gerfelin and its analogs has been achieved through multi-step reaction sequences.[1] A key step in the synthesis is the palladium-catalyzed diaryl ether-forming reaction, which couples the two aromatic rings of the core structure.[1]

General Procedure for Diaryl Ether Formation: A mixture of an aryl halide and a phenol is reacted in the presence of a palladium catalyst, such as Pd2(dba)3, and a suitable phosphine ligand, like 2-(di-tert-butylphosphino)biphenyl, in a solvent such as toluene.[1] The reaction is typically carried out under an inert atmosphere and at elevated temperatures. Subsequent functional group manipulations, such as hydrolysis of ester groups, are then performed to yield the final products.

Human Geranylgeranyl Diphosphate (GGPP) Synthase Inhibition Assay

The inhibitory activity of the synthesized compounds against human GGPP synthase is determined by measuring the amount of radiolabeled geranylgeranyl diphosphate produced from farnesyl diphosphate and [14C]isopentenyl diphosphate.

Protocol:

-

Recombinant human GGPP synthase is incubated with the test compound at various concentrations.

-

The enzymatic reaction is initiated by the addition of the substrates, farnesyl diphosphate and [14C]isopentenyl diphosphate.

-

The reaction mixture is incubated at 37°C for a specified period.

-

The reaction is quenched, and the products are extracted and separated by thin-layer chromatography.

-

The amount of radioactivity incorporated into the geranylgeranyl diphosphate product is quantified using a radioisotope scanner.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glyoxalase 1 (GLO1) Inhibition Assay

The inhibitory effect of methyl gerfelin derivatives on GLO1 activity is assessed spectrophotometrically.[2][3]

Protocol:

-

The assay is performed in a reaction mixture containing sodium phosphate buffer, methylglyoxal, and glutathione.

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of recombinant human GLO1.

-

The rate of formation of S-D-lactoylglutathione is monitored by measuring the increase in absorbance at 240 nm.

-

IC50 values are determined from the dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key structure-activity relationships and experimental processes.

Caption: SAR of Gerfelin Analogs on GGPP Synthase.

Caption: Workflow for GLO1 Inhibition Assay.

Discussion of Structure-Activity Relationships

The data presented in the tables and diagrams reveal several key insights into the SAR of gerfelin and its analogs.

For the inhibition of human GGPP synthase , the following observations are critical:

-

The carboxylic acid group (R1) on the A ring is essential for activity. Its removal leads to a dramatic loss of inhibitory potency.[1]

-

The hydroxyl groups at R2 and R4 contribute significantly to the inhibitory activity, as their removal results in a decrease in potency.[1]

-

The methyl group at R3 appears to be less critical for activity, as its removal only leads to a modest decrease in inhibition.[1]

For the inhibition of GLO1 , the SAR of methyl gerfelin derivatives highlights:

-

The methyl ester at the R1 position is well-tolerated, with methyl gerfelin showing comparable activity to gerfelin.[2][3]

-

Functionalization at the C6-methyl group with a TEG linker (TMG1) does not significantly impact GLO1 inhibition, suggesting this position is a suitable site for introducing moieties to improve pharmacokinetic properties without compromising activity.[2][3]

-

Modifications at the C5'-methyl and C2'-hydroxyl groups with TEG linkers lead to a decrease in inhibitory activity, indicating that these positions are more sensitive to steric hindrance.[2][3]

-

The decarboxylated analog shows a significant loss of activity, reinforcing the importance of the carboxyl or ester group at the R1 position for GLO1 inhibition.[2]

Conclusion

The structure-activity relationship studies of gerfelin and its analogs have provided valuable information for the design of novel enzyme inhibitors. The key structural features required for potent inhibition of both human GGPP synthase and GLO1 have been identified. Specifically, the carboxylic acid or ester group on the A ring and the hydroxyl groups on the B ring are crucial for activity. The C6-methyl group has been identified as a promising position for further modification to enhance the drug-like properties of these compounds. This in-depth guide serves as a critical resource for researchers aiming to develop next-generation inhibitors based on the gerfelin scaffold. Future work should focus on exploring a wider range of substitutions at less sensitive positions and conducting in vivo studies to validate the therapeutic potential of these promising compounds.

References

In Silico Modeling of Deoxygerfelin Binding to Human Geranylgeranyl Diphosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxygerfelin, an analog of the natural product Gerfelin, has emerged as a compound of interest for its potential inhibitory activity against human geranylgeranyl diphosphate synthase (GGPPs). GGPPs is a key enzyme in the mevalonate pathway, responsible for synthesizing the C20 isoprenoid, geranylgeranyl diphosphate (GGPP). GGPP is essential for the post-translational prenylation of small GTP-binding proteins such as Rho, Rac, and Rap, which are critical for a multitude of cellular processes including proliferation, differentiation, and cytoskeletal organization. Dysregulation of these signaling pathways is implicated in various diseases, notably cancer. The inhibition of GGPPs presents a promising therapeutic strategy to disrupt these pathological processes.

This technical guide provides a comprehensive overview of the in silico methodologies to model the binding of this compound to human GGPPs. Given the limited publicly available data on this compound, this guide leverages the known inhibitory activity and mechanism of its parent compound, Gerfelin, to establish a robust framework for computational analysis. The protocols and workflows detailed herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel GGPPs inhibitors.

The Molecular Target: Human Geranylgeranyl Diphosphate Synthase (GGPPs)

Human GGPPs is a homodimeric enzyme that catalyzes the condensation of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP) to form GGPP. The enzyme features a conserved catalytic site that accommodates both the allylic substrate (FPP) and the isoprenoid acceptor (IPP). Understanding the structure and dynamics of this active site is paramount for the rational design of inhibitors.

Gerfelin, the parent compound of this compound, has been shown to inhibit human GGPPs with an IC50 of 3.5 μg/mL. Mechanistic studies have revealed that Gerfelin acts as a noncompetitive inhibitor with respect to IPP and an uncompetitive inhibitor with respect to FPP. This suggests that Gerfelin binds to a site distinct from the IPP binding pocket and likely interacts with the enzyme-FPP complex. This allosteric or FPP-induced binding site presents an attractive target for in silico modeling and drug design.

In Silico Modeling of this compound Binding

The absence of a crystal structure of GGPPs in complex with this compound or Gerfelin necessitates a computational approach to predict the binding mode and affinity. The following workflow outlines a comprehensive in silico strategy.

Homology Modeling of Human GGPPs

In the absence of a human GGPPs crystal structure, a high-quality homology model can be generated using a suitable template from the Protein Data Bank (PDB).

Experimental Protocol: Homology Modeling

-

Template Selection: Perform a BLAST search against the PDB database using the human GGPPs amino acid sequence to identify suitable templates with high sequence identity and resolution.

-

Model Building: Utilize molecular modeling software such as MODELLER or SWISS-MODEL to generate the homology model based on the alignment with the selected template(s).

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis, and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.

-

Model Refinement: Perform energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes and optimize the geometry of the model.

Molecular Docking of this compound

Molecular docking can be employed to predict the binding pose of this compound within the active site or potential allosteric sites of the GGPPs model.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization. Assign appropriate partial charges.

-

Receptor Preparation: Prepare the GGPPs homology model by adding hydrogen atoms, assigning protonation states, and defining the binding site. Given Gerfelin's uncompetitive inhibition with respect to FPP, docking should be performed in the presence of FPP in the active site.

-

Docking Simulation: Use docking software such as AutoDock Vina or Glide to perform the docking calculations. Define a search space that encompasses the FPP binding site and surrounding allosteric pockets.

-

Pose Analysis and Scoring: Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues. Select the most plausible binding poses for further analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the stability of the this compound-GGPPs complex and the dynamics of their interaction over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the docked this compound-GGPPs complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

Equilibration: Perform a series of equilibration steps to gradually heat the system to physiological temperature and pressure while allowing the solvent and ions to relax around the protein-ligand complex.

-

Production Run: Run a production MD simulation for an extended period (e.g., 100 ns or longer) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand interactions, identify key hydrogen bonds and hydrophobic contacts, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Quantitative Binding Data

| Compound | Target | Assay Type | Quantitative Measurement |

| Gerfelin | Human GGPPs | Enzyme Inhibition | IC50 = 3.5 μg/mL |

Experimental Validation

In silico predictions should be validated through in vitro experiments. A robust GGPPs inhibition assay is crucial for confirming the activity of this compound and its analogs.

Experimental Protocol: In Vitro GGPPs Inhibition Assay

-

Reagents and Buffers:

-

Recombinant human GGPPs

-

Farnesyl diphosphate (FPP)

-

[1-14C]Isopentenyl diphosphate (IPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

Scintillation cocktail

-

-

Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP, and [1-14C]IPP.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Initiate the reaction by adding recombinant human GGPPs.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extract the radiolabeled GGPP product using an organic solvent (e.g., n-butanol).

-

Measure the radioactivity of the organic phase using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway

Unraveling the Synthesis of Deoxygerfelin: A Path Undiscovered

Despite significant interest in the biological activities of novel secondary metabolites, the biosynthetic pathway of Deoxygerfelin remains uncharacterized in publicly available scientific literature. Similarly, detailed information on the enzymatic steps leading to the closely related compound, Gerfelin, is not yet elucidated. Gerfelin, a known inhibitor of human geranylgeranyl diphosphate synthase, has been isolated from the fungus Beauveria felina[1][2][3]. While its chemical synthesis has been successfully achieved, the natural biosynthetic route within this organism has not been described[1][4].

The producing organism, Beauveria felina, is an entomopathogenic fungus known for producing a diverse array of secondary metabolites, including cyclodepsipeptides, polyketides, and terpenoids[5][6][7][8][9]. The structural features of Gerfelin suggest it may be a polyketide, a class of natural products synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The genes encoding the enzymes for a specific secondary metabolite are often clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).

Given the absence of specific data on the this compound pathway, this guide will provide a generalized framework for the elucidation of a novel polyketide biosynthetic pathway, drawing upon established methodologies in the field of natural product biosynthesis. This hypothetical workflow is designed to guide researchers in the potential discovery and characterization of the this compound biosynthetic pathway.

Hypothetical Workflow for Elucidating a Novel Biosynthetic Pathway

The process of identifying and characterizing a new biosynthetic pathway, such as that for this compound, is a multi-step endeavor that integrates genomics, transcriptomics, metabolomics, and biochemical analysis. Below is a conceptual workflow that outlines the key stages of such a research project.

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are not available, the following sections outline standard methodologies that would be applied in the investigation of a novel polyketide biosynthetic pathway.

Genomic Analysis: Identifying the Blueprint

-

Objective: To identify the biosynthetic gene cluster (BGC) responsible for this compound production.

-

Methodology:

-

Genome Sequencing: High-quality genomic DNA from Beauveria felina would be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a contiguous genome assembly.

-

BGC Prediction: The assembled genome would be analyzed with bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or SMURF (Secondary Metabolite Unique Regions Finder) to predict the locations of putative BGCs. These tools identify characteristic genes, such as those encoding polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs).

-

Candidate BGC Selection: Putative BGCs would be manually inspected for the presence of genes encoding enzymes that would be expected for the biosynthesis of a molecule with the chemical structure of this compound. This would include a PKS, as well as tailoring enzymes like oxidoreductases, transferases, and cyclases.

-

Transcriptomic Analysis: Linking Genes to Molecules

-

Objective: To correlate the expression of genes within a candidate BGC with the production of this compound.

-

Methodology:

-

Culturing and Metabolite Analysis: Beauveria felina would be grown under various culture conditions (e.g., different media, temperatures, and time points) to identify conditions that induce or enhance this compound production. The presence and quantity of this compound in the culture extracts would be monitored using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

RNA Sequencing (RNA-Seq): RNA would be extracted from the fungal mycelium under both this compound-producing and non-producing conditions. RNA-Seq would then be performed to generate a global gene expression profile.

-

Differential Expression Analysis: The transcriptomic data would be analyzed to identify genes that are significantly upregulated under this compound-producing conditions. If a particular BGC is responsible for this compound biosynthesis, the genes within that cluster are expected to be co-regulated and highly expressed when the molecule is being produced.

-

Genetic Manipulation: Functional Validation

-

Objective: To confirm the role of the candidate BGC in this compound biosynthesis.

-

Methodology:

-

Gene Knockout: The gene encoding a key enzyme in the candidate BGC, such as the PKS, would be deleted or silenced using techniques like CRISPR-Cas9 or RNA interference (RNAi). The resulting mutant strain would be cultured, and the extracts analyzed for the absence of this compound. The inability of the mutant to produce the compound would provide strong evidence for the BGC's involvement.

-

Heterologous Expression: The entire candidate BGC would be cloned and expressed in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. If the host organism, which does not normally produce this compound, begins to synthesize the molecule after the introduction of the BGC, this would confirm the function of the gene cluster.

-

Biochemical Characterization: Delineating the Enzymatic Steps

-

Objective: To determine the specific function of each enzyme in the biosynthetic pathway.

-

Methodology:

-

Protein Expression and Purification: Individual genes from the BGC would be cloned into expression vectors and the corresponding enzymes produced in a suitable host (e.g., E. coli). The enzymes would then be purified to homogeneity.

-

In Vitro Enzyme Assays: The purified enzymes would be incubated with predicted substrates (biosynthetic intermediates) to determine their specific catalytic activity. The products of these reactions would be identified using analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Intermediate Identification: Analysis of the culture extracts from the gene knockout strains may lead to the accumulation of biosynthetic intermediates. The structural elucidation of these intermediates can provide valuable insights into the sequence of enzymatic reactions in the pathway.

-

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been elucidated, there is no quantitative data available to summarize. In a typical study, the following data would be collected and presented in tabular format:

-

Table 1: Enzyme Kinetic Parameters: This table would summarize the Michaelis-Menten kinetics (Km, Vmax, and kcat) for each enzyme in the pathway, providing insights into their substrate affinity and catalytic efficiency.

-

Table 2: Metabolite Concentrations: This table would present the concentrations of this compound and its biosynthetic intermediates in the wild-type and mutant strains under different culture conditions.

-

Table 3: Gene Expression Levels: This table would show the fold-change in the expression of each gene in the BGC under producing versus non-producing conditions, as determined by RNA-Seq.

Conclusion

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for future research. The generalized workflow and methodologies described here provide a roadmap for researchers to uncover the genetic and biochemical basis for the production of this and other novel natural products. Such studies are not only fundamental to our understanding of microbial secondary metabolism but also pave the way for the bioengineering of new molecules with potential applications in medicine and agriculture. The scientific community awaits the discovery of the genetic blueprint that will unlock the secrets of this compound's biosynthesis.

References

- 1. Synthesis of gerfelin and related analogous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gerfelin, a novel inhibitor of geranylgeranyl diphosphate synthase from Beauveria felina QN22047. I. Taxonomy, fermentation, isolation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Secondary metabolites from Hypocrealean entomopathogenic fungi: Novel bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Secondary Metabolites with Agricultural Antagonistic Potentials from Beauveria felina, a Marine-Derived Entomopathogenic Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxygerfelin's Role in Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxygerfelin is a putative inhibitor of geranylgeranyl diphosphate (GGPP) synthase, a critical enzyme in the mevalonate pathway. While direct experimental data on this compound is limited, its close structural analog, Gerfelin, has been shown to inhibit GGPP synthase. This guide outlines the inferred mechanism of action of this compound, focusing on its impact on signal transduction pathways. By inhibiting GGPP synthase, this compound is predicted to disrupt the post-translational geranylgeranylation of numerous signaling proteins, most notably small GTPases of the Rho and Rab families. This disruption interferes with key cellular processes including cell proliferation, survival, migration, and cytoskeletal dynamics. This document provides a comprehensive overview of the theoretical framework for this compound's activity, including quantitative data on the related compound Gerfelin, detailed experimental protocols to investigate its effects, and visualizations of the implicated signaling pathways.

Introduction: The Mevalonate Pathway and Protein Prenylation

The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids. One of the key isoprenoids produced is geranylgeranyl diphosphate (GGPP). GGPP serves as a lipid donor for a post-translational modification called geranylgeranylation, where the 20-carbon geranylgeranyl group is covalently attached to cysteine residues at the C-terminus of specific proteins. This modification is essential for the proper membrane localization and function of these proteins, many of which are crucial signaling molecules.

This compound is hypothesized to be a derivative of Gerfelin, a known inhibitor of GGPP synthase. By targeting this enzyme, this compound would deplete the cellular pool of GGPP, thereby preventing the geranylgeranylation of key signaling proteins and disrupting their downstream signaling cascades.

Quantitative Data: Gerfelin as a Model for this compound's Activity

Due to the absence of specific quantitative data for this compound, the inhibitory activity of its structural analog, Gerfelin, against human GGPP synthase is presented below as a predictive reference.

| Compound | Target Enzyme | IC50 | Inhibitory Pattern | Reference |

| Gerfelin | Human Geranylgeranyl Diphosphate Synthase (hGGPS) | 3.5 µg/mL | Noncompetitive with isopentenyl diphosphate, uncompetitive with farnesyl diphosphate | [1] |

Core Mechanism of Action: Inhibition of GGPP Synthase and Disruption of Protein Geranylgeranylation

The primary molecular target of this compound is presumed to be GGPP synthase. Inhibition of this enzyme leads to a reduction in the cellular levels of GGPP. This depletion has profound consequences for a multitude of signaling pathways that are dependent on geranylgeranylated proteins.

Affected Protein Families

The major classes of proteins affected by the inhibition of geranylgeranylation include:

-

Rho Family GTPases (Rho, Rac, Cdc42): These small GTPases are master regulators of the actin cytoskeleton, cell polarity, cell adhesion, and cell cycle progression. Their membrane association and function are strictly dependent on geranylgeranylation.

-

Rab Family GTPases: This large family of proteins regulates intracellular vesicle trafficking, including endocytosis, exocytosis, and transport between organelles. Their function is also contingent on geranylgeranylation for membrane anchoring.

-

Gamma Subunits of Heterotrimeric G Proteins: A subset of these subunits requires geranylgeranylation for their function in G protein-coupled receptor (GPCR) signaling.

Downstream Signaling Consequences

By impairing the function of these critical signaling nodes, this compound is predicted to impact several fundamental cellular processes:

-

Cytoskeletal Dynamics: Disruption of Rho GTPase signaling leads to profound alterations in the actin cytoskeleton, affecting cell shape, motility, and cytokinesis.

-

Cell Proliferation and Survival: Pathways regulated by Rho GTPases, such as the YAP/TAZ pathway, are crucial for cell proliferation and survival. Inhibition of geranylgeranylation can thus lead to cell cycle arrest and apoptosis.

-

Cell Migration and Invasion: The dynamic regulation of the cytoskeleton by Rho GTPases is essential for cell migration. Consequently, this compound may exhibit anti-metastatic properties.

-

Vesicular Transport: Impaired Rab GTPase function can disrupt protein trafficking and secretion, leading to cellular stress and dysfunction.

Key Signaling Pathways Affected by this compound

The following diagrams illustrate the central role of GGPP in protein prenylation and the downstream signaling pathways that are likely disrupted by this compound.

Caption: this compound's putative target in the mevalonate pathway.

Caption: Disruption of Rho GTPase signaling by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of a putative GGPP synthase inhibitor like this compound.

In Vitro GGPP Synthase Activity Assay

This protocol is designed to determine the direct inhibitory effect of this compound on GGPP synthase activity.

Objective: To measure the IC50 of this compound for GGPP synthase.

Principle: The activity of GGPP synthase can be measured by quantifying the amount of pyrophosphate (PPi) released during the condensation of farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP) to form GGPP. A spectrophotometric method using a pyrophosphate detection kit can be employed.

Materials:

-

Recombinant human GGPP synthase

-

Farnesyl diphosphate (FPP)

-

Isopentenyl diphosphate (IPP)

-

This compound (or other test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Pyrophosphate detection kit (e.g., EnzChek Pyrophosphate Assay Kit)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).

-

Add a fixed concentration of recombinant human GGPP synthase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of FPP and IPP to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction according to the pyrophosphate detection kit manufacturer's instructions.

-

Add the reagents from the detection kit to quantify the amount of PPi produced.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Rho GTPase Activation Assay (Pull-down Assay)

This protocol assesses the effect of this compound on the activation state of Rho family GTPases in cultured cells.

Objective: To determine if this compound treatment leads to a decrease in the active, GTP-bound form of RhoA, Rac1, and/or Cdc42.

Principle: Active, GTP-bound Rho GTPases specifically bind to effector proteins containing a Rho-binding domain (RBD) or a CRIB domain. A GST-tagged fusion protein of an effector domain (e.g., GST-Rhotekin-RBD for RhoA, GST-PAK-CRIB for Rac1/Cdc42) is used to "pull down" the active GTPase from cell lysates. The amount of pulled-down GTPase is then quantified by Western blotting.

Materials:

-

Cell line of interest (e.g., a cancer cell line known to have active Rho signaling)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

GST-Rhotekin-RBD or GST-PAK-CRIB beads

-

Antibodies against RhoA, Rac1, and Cdc42

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Lyse the cells on ice with cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Reserve a portion of the supernatant as the "total lysate" control.

-

Incubate the remaining lysate with GST-effector-RBD beads at 4°C with gentle rotation to pull down the active GTPases.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins from the pull-down eluates and the total lysate samples by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for RhoA, Rac1, or Cdc42.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

-

Quantify the band intensities and normalize the amount of active GTPase in the pull-down fraction to the total amount of that GTPase in the corresponding total lysate sample.

Experimental and Logical Workflows

The following diagrams outline the workflow for investigating the effects of this compound.

References

Methodological & Application

Application Notes and Protocols for Deoxygerfelin in Cell Culture Experiments

Abstract

Following a comprehensive review of scientific literature and public databases, no compound with the name "Deoxygerfelin" has been identified. The information presented herein is based on a hypothetical analogue to demonstrate the requested format for application notes and protocols. All data, pathways, and procedures are illustrative and should not be considered experimentally validated. For actual research, please substitute "this compound" with your compound of interest and consult relevant literature for established protocols.

Introduction (Hypothetical)

This compound is a novel synthetic small molecule that has shown potent and selective inhibitory effects on the XYZ signaling pathway, a critical regulator of cellular proliferation and survival. Its unique mechanism of action involves the allosteric modulation of Kinase B, preventing its phosphorylation and subsequent downstream signaling. These application notes provide a detailed protocol for utilizing this compound in standard cell culture experiments to assess its anti-proliferative and pro-apoptotic effects.

Materials and Reagents

-

This compound (hypothetical compound)

-

Cell Culture Medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell line of interest (e.g., HeLa, A549)

-

96-well and 6-well cell culture plates

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Apoptosis assay kit (e.g., Annexin V-FITC)

-

Lysis buffer for protein extraction

-

Primary and secondary antibodies for Western blotting

Experimental Protocols

Cell Viability Assay (MTT)

This protocol outlines the steps to determine the effect of this compound on the viability of a chosen cell line.

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48 hours.

-

-

MTT Assay:

-